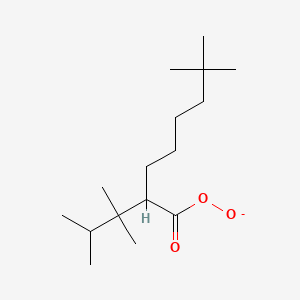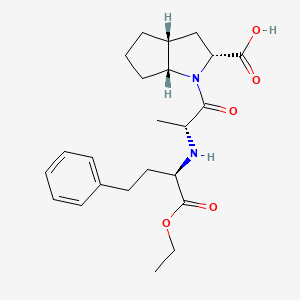![molecular formula C9H18N2O2 B589944 N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide CAS No. 129880-80-4](/img/structure/B589944.png)
N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-Propanediylbis(N-methylacetamide): is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of two N-methylacetamide groups connected by a 1,2-propanediyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-Propanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with 1,2-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-Propanediylbis(N-methylacetamide) may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,2-Propanediylbis(N-methylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-1,2-Propanediylbis(N-methylacetamide) is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N’-1,2-Propanediylbis(N-methylacetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, influencing their activity and function. The pathways involved may include modulation of enzymatic activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
- N,N’-1,3-Propanediylbis(N-methylacetamide)
- N,N’-1,2-Propanediylbis(2-methylbenzamide)
- N,N’-1,2-Propanediylbis(2-methylpropanamide)
Comparison: N,N’-1,2-Propanediylbis(N-methylacetamide) is unique due to its specific 1,2-propanediyl linker, which imparts distinct chemical and physical properties compared to its analogs. For example, N,N’-1,3-Propanediylbis(N-methylacetamide) has a different linker length, affecting its reactivity and interactions with other molecules. Similarly, the presence of different substituents in N,N’-1,2-Propanediylbis(2-methylbenzamide) and N,N’-1,2-Propanediylbis(2-methylpropanamide) results in variations in their chemical behavior and applications.
Properties
CAS No. |
129880-80-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.255 |
IUPAC Name |
N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(11(5)9(3)13)6-10(4)8(2)12/h7H,6H2,1-5H3 |
InChI Key |
VDOFGFJUNYMJKS-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C(=O)C)N(C)C(=O)C |
Synonyms |
Acetamide, N,N-(1-methyl-1,2-ethanediyl)bis[N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)
